![molecular formula C21H33N3O2 B2666301 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine CAS No. 2034479-37-1](/img/structure/B2666301.png)
1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate alkylating agents.
Introduction of the oxan-4-yl group: This step involves the reaction of the piperazine derivative with oxan-4-yl halides under basic conditions.
Attachment of the 3-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with 3-methoxyphenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)piperazine: Lacks the oxan-4-yl group.
4-[1-(oxan-4-yl)piperidin-4-yl]piperazine: Lacks the 3-methoxyphenyl group.
1-(3-chlorophenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is unique due to the presence of both the 3-methoxyphenyl and oxan-4-yl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-21-4-2-3-20(17-21)24-13-11-23(12-14-24)18-5-9-22(10-6-18)19-7-15-26-16-8-19/h2-4,17-19H,5-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHQQVUXSVZMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
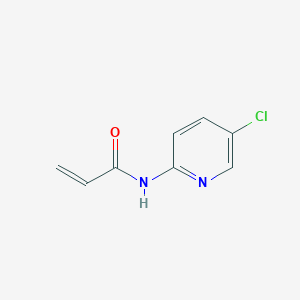
![methyl 3-{[4-(azepane-1-carbonyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2666220.png)
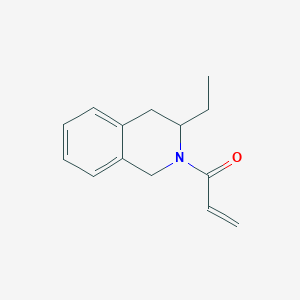
![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)
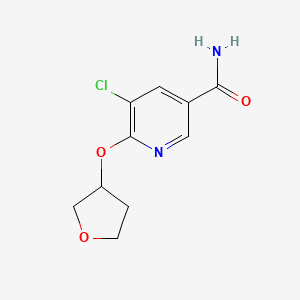
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2666225.png)
![(2-Chloro-6-ethylpyridin-4-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2666227.png)
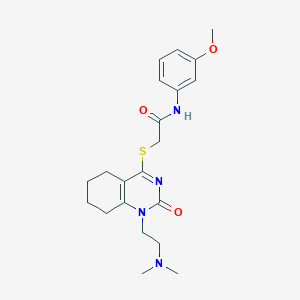
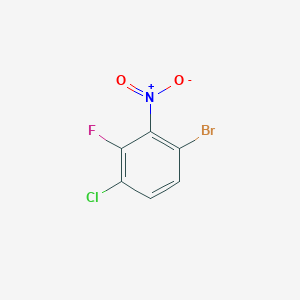
![3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid](/img/structure/B2666233.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2666236.png)
![1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666238.png)
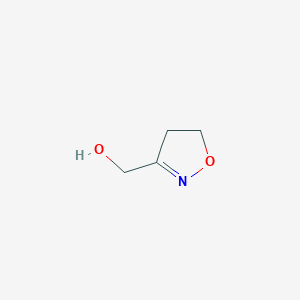
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2666241.png)
